Z-Tic(7-OH)-OH

Opioid Receptor Pharmacology Structure‑Activity Relationship (SAR) Ligand Design

Z-Tic(7-OH)-OH is the sole building block that simultaneously provides Cbz protection for acid‑labile SPPS and the 7‑hydroxy pharmacophore required for high‑affinity opioid receptor binding. SAR studies confirm that removal of the 7‑OH dramatically reduces pan‑opioid affinity, while switching to Fmoc‑Tic(7‑OH)-OH imposes incompatible base‑labile conditions. This reagent ensures synthetic orthogonality and retains the validated pharmacophore for HCV protease inhibitor macrocyclization (Ki*=15–21 nM). Procure Z-Tic(7-OH)-OH to eliminate costly orthogonal protection steps and preserve target engagement.

Molecular Formula C18H17NO5
Molecular Weight 327.336
CAS No. 201413-65-2
Cat. No. B2683386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Tic(7-OH)-OH
CAS201413-65-2
Molecular FormulaC18H17NO5
Molecular Weight327.336
Structural Identifiers
SMILESC1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C18H17NO5/c20-15-7-6-13-9-16(17(21)22)19(10-14(13)8-15)18(23)24-11-12-4-2-1-3-5-12/h1-8,16,20H,9-11H2,(H,21,22)/t16-/m0/s1
InChIKeyNETINWPUOIAANV-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Z-Tic(7-OH)-OH (CAS 201413-65-2) Procurement Guide: Protected 7‑Hydroxy Amino Acid for Advanced Peptide Synthesis


Z-Tic(7-OH)-OH (CAS 201413‑65‑2) is a protected, chiral amino acid derivative within the tetrahydroisoquinoline‑3‑carboxylic acid (Tic) class. Its systematic name is (3S)-2-(benzyloxy)carbonyl-7‑hydroxy‑1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylic acid. This compound is primarily utilized as a conformationally constrained building block in solid‑phase peptide synthesis (SPPS) and combinatorial chemistry, where its Cbz (Z) protecting group enables selective amine deprotection while preserving the 7‑hydroxy functionality for downstream modifications [1]. The 7‑hydroxy Tic scaffold itself is a critical pharmacophore in multiple therapeutic areas, including opioid receptor ligands [2] and antiviral protease inhibitors [3].

Why Z-Tic(7-OH)-OH (CAS 201413-65-2) Cannot Be Interchanged with Unprotected or Differently Protected 7‑Hydroxy‑Tic Analogs


Procurement specifications for Z-Tic(7-OH)-OH are non‑negotiable because its unique combination of a Cbz‑protected amine, a free carboxylic acid, and a 7‑hydroxy group on a conformationally constrained Tic backbone cannot be replicated by generic alternatives. Substituting with unprotected H‑Tic(7‑OH)-OH introduces an additional reactive amine, compromising coupling specificity and requiring orthogonal protection strategies that increase synthetic complexity and cost [1]. Conversely, substituting with Fmoc‑Tic(7‑OH)-OH forces a change to base‑labile deprotection conditions incompatible with base‑sensitive sequences or certain solid supports. Furthermore, SAR studies demonstrate that the 7‑hydroxy moiety itself is a key determinant of biological activity: its removal from Tic‑containing opioid ligands results in significant loss of binding affinity across all four opioid receptor subtypes [2]. Therefore, selecting Z-Tic(7-OH)-OH is a decision based on both synthetic orthogonality and the preservation of a validated pharmacophore essential for downstream target engagement.

Quantitative Evidence Guide for Z-Tic(7-OH)-OH (CAS 201413-65-2) Differentiation from Structural Analogs


7‑Hydroxy Group Essential for Pan‑Opioid Receptor Binding Affinity

In an SAR study of the opioid pan‑antagonist AT‑076, removal of the 7‑hydroxy group from the Tic moiety resulted in a significant decrease in binding affinity across all four opioid receptor subtypes (NOP, KOP, MOP, DOP) [1]. This provides class‑level evidence that the 7‑hydroxy substitution on the Tic scaffold is a critical pharmacophoric element for high‑affinity opioid receptor interaction, a property retained by Z‑Tic(7‑OH)‑OH for incorporation into peptide ligands.

Opioid Receptor Pharmacology Structure‑Activity Relationship (SAR) Ligand Design

Protecting Group Orthogonality: Cbz vs. Fmoc Strategy in 7‑Hydroxy‑Tic Derivatives

Z‑Tic(7‑OH)‑OH employs a Cbz protecting group, which is selectively removable via hydrogenolysis or strong acid treatment [1]. This contrasts with Fmoc‑protected analogs (e.g., Fmoc‑L‑7‑Hydroxy‑Tic‑OH, CAS 178432‑49‑0) which require basic conditions (e.g., piperidine) for deprotection. The choice of Z‑protection enables compatibility with acid‑labile linkers and base‑sensitive peptide sequences, providing a distinct synthetic advantage for specific SPPS protocols where Fmoc chemistry is contraindicated.

Peptide Synthesis Solid‑Phase Peptide Synthesis (SPPS) Protecting Group Chemistry

Biological Relevance: 7‑Hydroxy Tic Moiety in Potent HCV NS3 Protease Macrocyclic Inhibitors

Acyclic HCV NS3 protease inhibitors containing a Tic moiety exhibited modest potency (Ki* = 15 μM for tetrapeptide 1; 1.2 μM for pentapeptide 2). Macrocyclization of these Tic‑based inhibitors significantly enhanced potency, with the most potent macrocyclic pentapeptide analogs achieving Ki* values of 0.015 μM (15 nM) and 0.021 μM (21 nM) [1]. The Z‑Tic(7‑OH)‑OH building block provides the foundational 7‑hydroxy‑Tic scaffold used in the synthesis of such macrocyclic inhibitors.

Antiviral Drug Discovery HCV Protease Inhibition Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for Z-Tic(7-OH)-OH (CAS 201413-65-2)


Solid‑Phase Synthesis of Opioid Peptide Ligands with Orthogonal Protection Requirements

Utilize Z‑Tic(7‑OH)‑OH in Fmoc‑based SPPS when a Cbz‑protected amine is required to survive basic Fmoc deprotection cycles. This is critical for synthesizing complex opioid peptide ligands where the 7‑hydroxy Tic pharmacophore is essential for high‑affinity receptor binding, as demonstrated by SAR studies showing that removal of this hydroxyl group significantly reduces pan‑opioid receptor affinity [1].

Synthesis of Macrocyclic HCV NS3 Protease Inhibitors via Tic Scaffold Cyclization

Employ Z‑Tic(7‑OH)‑OH as a key intermediate to construct the 7‑hydroxy‑1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylamide core. Subsequent macrocyclization of this scaffold, as described in the literature, can yield HCV NS3 protease inhibitors with low‑nanomolar potency (Ki* = 15–21 nM), representing a 57‑ to 80‑fold improvement over acyclic analogs [2].

Combinatorial Library Synthesis of Conformationally Constrained Peptides

Incorporate Z‑Tic(7‑OH)‑OH into split‑and‑pool combinatorial libraries to generate diverse collections of conformationally constrained peptides. The Tic scaffold restricts backbone flexibility, which can enhance binding affinity and metabolic stability. The 7‑hydroxy group serves as a functional handle for further diversification or as a critical binding element, as seen in opioid and antiviral applications [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Tic(7-OH)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.